molecular formula C18H23N3O3S3 B12314659 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate

Cat. No.: B12314659
M. Wt: 425.6 g/mol
InChI Key: ZNDFYXVCTSBWTN-UHFFFAOYSA-N
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Description

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate is a complex organic compound with a unique structure that includes a thiadiazole ring, a pyridine derivative, and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study specific biochemical pathways or as a potential lead compound for drug discovery. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate may be investigated for its pharmacological properties. It could potentially act as an inhibitor or modulator of specific enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in catalysis or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol
  • **3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-sulfate

Uniqueness

Compared to similar compounds, 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate is unique due to the presence of the methanesulfonate group. This functional group can impart distinct chemical and physical properties, such as increased solubility or reactivity, making the compound particularly valuable for specific applications.

Properties

Molecular Formula

C18H23N3O3S3

Molecular Weight

425.6 g/mol

IUPAC Name

3-[[4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]sulfanyl]propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H23N3O3S3/c1-14-6-8-16(9-7-14)27(22,23)24-11-4-12-25-18-17(19-26-20-18)15-5-3-10-21(2)13-15/h5-9H,3-4,10-13H2,1-2H3

InChI Key

ZNDFYXVCTSBWTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCSC2=NSN=C2C3=CCCN(C3)C

Origin of Product

United States

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